Elimination of the N1 Hydrogen‑Bond Donor Differentiates 7-Methyl-1H-indole-1-carbonitrile from 7-Methylindole
7‑Methyl‑1H‑indole‑1‑carbonitrile contains zero hydrogen‑bond donors (HBD) because the indole N1 nitrogen is covalently bound to a cyano group. In contrast, the direct comparator 7‑methylindole (CAS 933‑67‑5) possesses one HBD (the indole N–H). This difference reduces the potential for strong intermolecular hydrogen bonding, which can enhance passive membrane permeability and alter solubility profiles [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 7-Methylindole: 1 |
| Quantified Difference | Reduction of 1 HBD |
| Conditions | Structural analysis based on molecular composition |
Why This Matters
A lower HBD count is often correlated with improved passive membrane permeability, which can translate to better oral bioavailability in drug discovery programs.
- [1] PubChem. (n.d.). 7-Methylindole (PubChem CID 70275). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/70275 View Source
